

# Introduction: The Pyrazole Scaffold and Its Significance

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## Compound of Interest

**Compound Name:** (1*H*-Pyrazol-3-yl)methanol hydrochloride

**Cat. No.:** B1463851

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In the landscape of medicinal chemistry, the pyrazole ring system stands out as a "privileged scaffold."<sup>[1]</sup> This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a structural cornerstone in a multitude of approved therapeutic agents.<sup>[1]</sup> Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to form critical interactions with a wide range of biological targets. This versatility has led to the development of blockbuster drugs for treating cancers, viral infections, and cardiovascular diseases.<sup>[1]</sup>

Within this vital class of compounds, (1*H*-Pyrazol-3-yl)methanol and its hydrochloride salt emerge as fundamental building blocks. Their simple structure, featuring a reactive hydroxymethyl group on the versatile pyrazole core, provides a strategic starting point for the synthesis of more complex and highly functionalized drug candidates. This guide offers a comprehensive technical overview of **(1*H*-Pyrazol-3-yl)methanol hydrochloride**, intended for researchers, scientists, and drug development professionals who utilize this key intermediate in their synthetic endeavors.

## Chemical Identity and Physicochemical Properties

**(1*H*-Pyrazol-3-yl)methanol hydrochloride** is the salt form of the parent compound, (1*H*-Pyrazol-3-yl)methanol. The hydrochloride form often provides enhanced stability and improved handling characteristics, such as higher solubility in certain solvents, which can be advantageous in various synthetic applications.

Property	(1H-Pyrazol-3-yl)methanol Hydrochloride	(1H-Pyrazol-3-yl)methanol (Free Base)
Synonyms	(1H-Pyrazol-3-yl)-methanol HCl	3-(Hydroxymethyl)pyrazole, 1H-Pyrazole-3-methanol
CAS Number	270920-41-7[2][3]	23585-49-1[4][5][6]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> ClN <sub>2</sub> O[7]	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> O[4]
Molecular Weight	134.57 g/mol	98.10 g/mol [4]
IUPAC Name	(1H-pyrazol-3- yl)methanol;hydrochloride	1H-pyrazol-3-ylmethanol[5]
Physical Form	Solid (Typical)	Solid-Liquid Mixture[5]
Boiling Point	Not Available	326.8 °C at 760 mmHg[5]
Storage Temperature	2-8°C (Recommended)[8]	4°C (Recommended)[5]

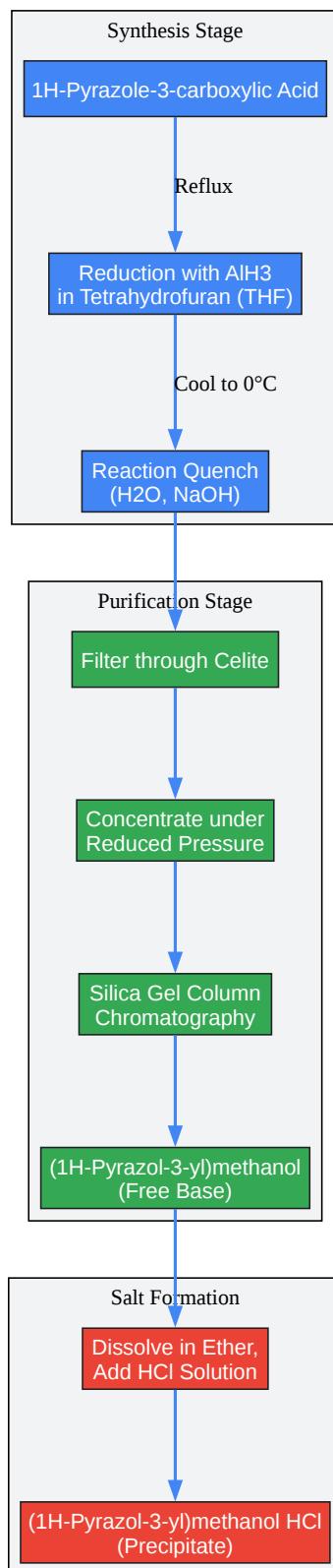
## Synthesis and Purification

The most common and efficient synthesis of (1H-Pyrazol-3-yl)methanol involves the reduction of a readily available carboxylic acid precursor. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

## Causality of the Synthetic Pathway

The chosen pathway begins with 1H-pyrazole-3-carboxylic acid. The carboxylic acid functional group is an ideal precursor because it can be selectively reduced to a primary alcohol without affecting the aromatic pyrazole ring. Powerful reducing agents, such as lithium aluminum hydride (LiAlH<sub>4</sub>) or, as documented, aluminum (III) hydride (alane), are required for this transformation.[6] Alane is often prepared in situ and can offer different selectivity compared to other hydrides. The reaction is "quenched" carefully with water and a base to neutralize the reactive aluminum species and precipitate them as hydroxides, allowing for easy filtration.[6] Purification via silica gel column chromatography is a standard method to isolate the product from any unreacted starting material or byproducts. Finally, treatment with hydrochloric acid in a non-protic solvent like diethyl ether or a minimal amount of an alcohol like methanol allows for the precipitation of the clean hydrochloride salt.

## Synthesis Workflow Diagram



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Caption: Workflow for Synthesis, Purification, and Salt Formation.

## Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the reduction of pyrazole carboxylic acids.[6]

- **Reaction Setup:** Under a nitrogen atmosphere, cool a solution of aluminum (III) hydride in tetrahydrofuran (THF) to 0°C in an appropriately sized round-bottom flask equipped with a magnetic stirrer.
- **Addition of Starting Material:** Slowly add solid 1H-pyrazole-3-carboxylic acid to the stirred solution at 0°C.
- **Reaction:** Allow the mixture to warm to room temperature and stir for one hour. Following this, heat the reaction to reflux and maintain overnight to ensure complete conversion.
- **Quenching:** Cool the reaction mixture back down to 0°C in an ice bath. Cautiously and sequentially, add water, followed by a 10% sodium hydroxide (NaOH) solution, and then a final portion of water to quench the excess reducing agent.[6] This procedure is critical for safely neutralizing the reactive hydride and precipitating aluminum salts.
- **Workup and Isolation:** Stir the resulting mixture at 0°C for 30 minutes. Filter the slurry through a pad of Celite® to remove the precipitated aluminum hydroxides.
- **Purification:** Concentrate the filtrate under reduced pressure to yield the crude product. Purify this residue using silica gel column chromatography, eluting with a solvent system such as ethyl acetate/hexane to afford pure (1H-Pyrazol-3-yl)methanol as the free base.[6]
- **Salt Formation:** Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Add a solution of hydrogen chloride (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

## Analytical Characterization

Confirming the identity, structure, and purity of **(1H-Pyrazol-3-yl)methanol hydrochloride** is paramount. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

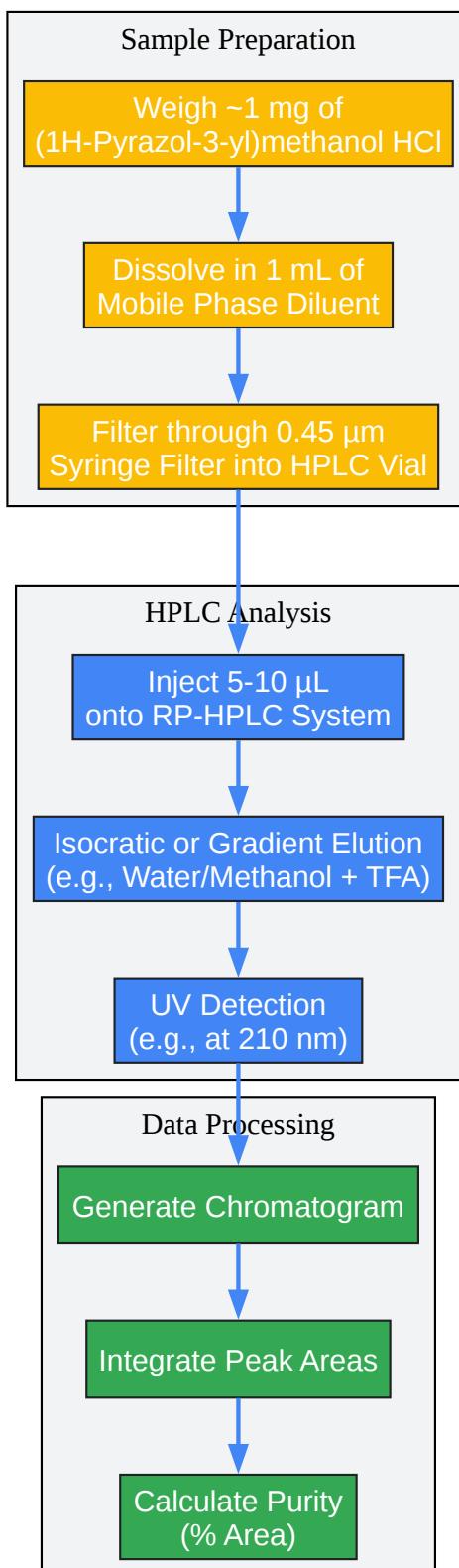
## NMR Spectroscopy

Proton ( $^1\text{H}$ ) and Carbon- $^{13}\text{C}$  NMR are indispensable for structural elucidation. For (1H-Pyrazol-3-yl)methanol, the  $^1\text{H}$  NMR spectrum is expected to show distinct signals: two doublets in the aromatic region corresponding to the CH protons on the pyrazole ring, a singlet for the methylene (-CH<sub>2</sub>-) protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl (-OH) proton, which may exchange with solvent.<sup>[9][10]</sup> The NH proton of the pyrazole ring also appears as a broad singlet. In the hydrochloride salt, chemical shifts may be altered, and proton exchange rates can change.

## High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a synthetic compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for polar molecules like this one.

## Analytical Workflow Diagram

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Caption: General Workflow for Purity Analysis by RP-HPLC.

# Self-Validating Protocol: Purity Determination by RP-HPLC

This protocol is a representative method based on common practices for analyzing pyrazole derivatives.[\[11\]](#)[\[12\]](#)

- System Preparation:
  - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).[\[11\]](#)
  - Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
  - Mobile Phase B: Methanol with 0.1% Trifluoroacetic Acid.[\[11\]](#)
  - Flow Rate: 1.0 mL/min.[\[11\]](#)
  - Detector: UV/Visible Detector set to 210 nm.
  - Column Temperature: 25 °C.[\[11\]](#)
- Sample Preparation:
  - Accurately weigh approximately 1 mg of **(1H-Pyrazol-3-yl)methanol hydrochloride**.
  - Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
  - Filter the solution through a 0.45  $\mu$ m syringe filter into an HPLC vial.
- Analysis:
  - Equilibrate the column with an appropriate starting mixture (e.g., 95% A, 5% B) for at least 15 minutes.
  - Inject 5  $\mu$ L of the prepared sample.
  - Run a linear gradient (e.g., from 5% B to 95% B over 20 minutes) to elute the compound and any potential impurities.

- Data Interpretation:
  - The purity of the sample is determined by the relative area of the main product peak as a percentage of the total area of all observed peaks. A high-purity sample should exhibit a single major peak.

## Applications in Drug Discovery and Research

The utility of **(1H-Pyrazol-3-yl)methanol hydrochloride** lies in its function as a versatile chemical handle. The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., tosylate, mesylate, or halide) for subsequent nucleophilic substitution reactions. This allows for the facile introduction of the pyrazole core into larger, more complex molecular architectures.

The pyrazole moiety itself is a key pharmacophore, found in numerous kinase inhibitors used in oncology, such as Ibrutinib and Ruxolitinib.<sup>[1]</sup> It also forms the core of drugs for other indications, including Sildenafil (erectile dysfunction) and Lenacapavir (HIV treatment).<sup>[1]</sup> The ability of **(1H-Pyrazol-3-yl)methanol hydrochloride** to serve as a readily available precursor for derivatives makes it an invaluable tool in the synthesis of novel therapeutic candidates targeting a wide array of diseases.<sup>[13][14][15]</sup>

Caption: Role as a versatile intermediate in drug synthesis pathways.

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **(1H-Pyrazol-3-yl)methanol hydrochloride** is essential. The GHS classifications for the parent compound provide a strong basis for the expected hazards.<sup>[4][16]</sup>

Hazard Category	GHS Classification	Precautionary Measures
Acute Oral Toxicity	H302: Harmful if swallowed[4] [16]	P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[16]
Skin Irritation	H315: Causes skin irritation[4] [16]	P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water and soap.[16]
Eye Irritation	H319: Causes serious eye irritation[4][16]	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]
Respiratory Irritation	H335: May cause respiratory irritation[4][16]	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[16]

## Personal Protective Equipment (PPE)

Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[17]

## Storage and Stability

Store the compound in a tightly sealed container in a cool, dry place. Recommended storage is often refrigerated at 2-8°C to ensure long-term stability.[\[8\]](#) Keep away from strong oxidizing agents.[\[17\]](#)

## Disposal

Dispose of waste material in accordance with local, state, and federal regulations.[\[18\]](#)

## Conclusion

**(1H-Pyrazol-3-yl)methanol hydrochloride** is more than just a simple chemical; it is a strategic tool for innovation in pharmaceutical research. Its straightforward synthesis, versatile reactivity, and direct linkage to the pharmacologically significant pyrazole core make it an indispensable building block. For scientists engaged in the design and synthesis of novel therapeutics, a thorough understanding of this compound's properties, handling, and potential is crucial for accelerating the journey from a synthetic concept to a life-changing drug.

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